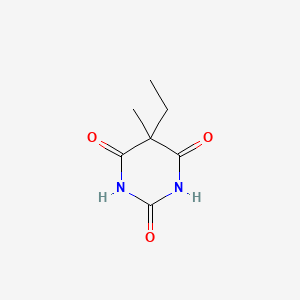

5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione

Description

Systematic Nomenclature and Structural Classification

The IUPAC name This compound systematically describes the compound’s structure. The pyrimidine ring is substituted at the C5 position with both ethyl (-CH2CH3) and methyl (-CH3) groups, while three ketone oxygen atoms occupy the C2, C4, and C6 positions. The numbering follows pyrimidine conventions, with the trione designation indicating three ketone groups.

Structurally, this compound belongs to the barbituric acid derivatives, a class defined by a pyrimidinetrione skeleton with substitutions at C5. Unlike unsubstituted barbituric acid (which lacks pharmacological activity), the presence of two alkyl groups at C5 confers distinct physicochemical properties. The molecular formula is C7H10N2O3 , with a molecular weight of 170.17 g/mol . Key structural features include:

- A planar six-membered pyrimidine ring.

- Two electron-donating alkyl groups at C5, reducing the compound’s acidity compared to barbituric acid (pKa ~8.0 vs. 4.0).

- Tautomeric equilibria between lactam and lactim forms, influencing solubility and reactivity.

The compound’s SMILES notation, O=C1N(C(=O)NC(=O)C1(C)CC)C, encodes its connectivity, emphasizing the ethyl and methyl branches at C5.

Historical Context in Barbiturate Chemistry

Barbituric acid, first synthesized by Adolf von Baeyer in 1864, laid the foundation for derivatives like 5-ethyl-5-methyl-pyrimidinetrione. Early 20th-century efforts to modify barbituric acid’s C5 position aimed to enhance central nervous system (CNS) depressant activity. The introduction of alkyl groups at C5, as seen in barbital (5,5-diethylbarbituric acid, 1903) and phenobarbital (5-ethyl-5-phenylbarbituric acid, 1912), marked critical milestones.

5-Ethyl-5-methyl-pyrimidinetrione likely emerged from mid-20th-century research exploring shorter alkyl chains to modulate barbiturate pharmacokinetics. Unlike phenobarbital’s phenyl group (which prolongs duration), the ethyl-methyl combination balances lipophilicity and metabolic stability, positioning it as a precursor to ultrashort-acting agents. Historical synthesis routes paralleled Grimaux’s method, using diethyl malonate, urea, and sodium ethoxide under reflux, with ethyl and methyl halides introducing the C5 substituents.

Position Within Pyrimidinetrione Derivatives

The compound occupies a transitional niche among pyrimidinetrione derivatives, bridging simpler dialkyl barbiturates and complex aryl-substituted analogs. Key comparisons include:

| Compound Name | C5 Substituents | Pharmacological Class | Duration of Action |

|---|---|---|---|

| Barbituric acid | None | Inactive | N/A |

| 5-Ethyl-5-methyl-pyrimidinetrione | Ethyl, Methyl | Sedative-hypnotic | Short-acting |

| Phenobarbital | Ethyl, Phenyl | Anticonvulsant | Long-acting |

| Secobarbital | Allyl, 1-Methylbutyl | Anesthetic | Ultrashort-acting |

The ethyl-methyl substitution pattern reduces steric bulk compared to secobarbital’s branched chains, favoring faster hepatic metabolism and shorter half-lives. Additionally, the absence of aromatic groups distinguishes it from phenobarbital, minimizing cytochrome P450 induction risks.

Structure

3D Structure

Properties

CAS No. |

27653-63-0 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-ethyl-5-methyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C7H10N2O3/c1-3-7(2)4(10)8-6(12)9-5(7)11/h3H2,1-2H3,(H2,8,9,10,11,12) |

InChI Key |

RCFRTWDBBMGLGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from Diethyl 2-Ethyl-2-methylmalonate and Urea

One classical and widely reported method involves the condensation of diethyl 2-ethyl-2-methylmalonate with urea under basic conditions, typically using sodium ethanolate as a catalyst at elevated temperatures (105–108 °C) under pressure. This method is based on early work by Fischer and Dilthey (1904) and remains a foundational approach for synthesizing 5-alkyl-5-substituted barbituric acid derivatives.

| Reagents | Conditions | Notes |

|---|---|---|

| Diethyl 2-ethyl-2-methylmalonate | Sodium ethanolate catalyst | 105–108 °C, under pressure |

| Urea |

- The reaction proceeds via cyclization forming the pyrimidine-2,4,6-trione ring.

- Yields are generally moderate to high depending on reaction optimization.

- The method is scalable and suitable for industrial production.

Parallel Synthesis Using Urea Intermediates and Malonic Acid Derivatives

A more modern approach involves parallel synthesis techniques where urea intermediates are first synthesized from amines and carbonodithioate derivatives. These intermediates are then reacted with malonic acid or substituted malonic acids in acetic acid/acetic anhydride mixtures at 60–90 °C to yield the pyrimidinetrione core.

- The urea intermediates are often used crude without purification.

- The reaction is carried out in small vials (20 mL) for parallel synthesis, enabling rapid library construction.

- Final products are purified by recrystallization from ether/hexanes.

- This method allows for diverse substitution patterns at the 5-position (R groups), including methyl and ethyl groups.

Knoevenagel Condensation for Further Functionalization

For derivatives with sp^2 hybridized substituents at the 5-position, a Knoevenagel condensation between the pyrimidinetrione and aldehydes catalyzed by benzoic acid and piperidine is employed. This method is useful for introducing unsaturated substituents on the pyrimidine ring.

Alternative Synthetic Methods and Modifications

Use of Ceric Ammonium Nitrate Oxidation

A patented method describes the synthesis of pyridopyrimidine-2,4,5-trione compounds (structurally related to pyrimidinetriones) using ammonium ceric nitrate as an oxidant in acetonitrile/water solvent systems. The reaction involves dissolving the precursor compound, adding ceric ammonium nitrate in batches, followed by quenching with sodium sulfite, extraction, and purification by chromatography or recrystallization.

- High yields (40–85%) are reported.

- The method is suitable for rapid construction of compound libraries.

- Raw materials are simple and cost-effective.

- The process is amenable to scale-up for industrial production.

Reflux with Hydrazine Hydrate and Other Reagents

In related pyrimidinetrione derivatives, refluxing the compound with hydrazine hydrate in ethanol for several hours leads to hydrazine-substituted products with good yields (e.g., 84% yield reported for a related derivative). Similar reflux reactions with hydroxylamine hydrochloride or ethyl cyanoacetate yield other functionalized derivatives.

Though these methods focus on derivatives, they demonstrate the versatility of the pyrimidinetrione core in synthetic chemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of diethyl 2-ethyl-2-methylmalonate and urea | Diethyl 2-ethyl-2-methylmalonate, urea | Sodium ethanolate, 105–108 °C, pressure | Moderate to high | Classical method, scalable |

| Parallel synthesis with urea intermediates and malonic acid | Amines, carbonodithioate, malonic acid | Acetic acid/anhydride, 60–90 °C | Moderate to high | Enables diverse substitutions |

| Knoevenagel condensation | Pyrimidinetrione, aldehydes | Benzoic acid, piperidine catalyst | Moderate | For sp^2 substituents at 5-position |

| Ceric ammonium nitrate oxidation | Pyridopyrimidine precursors | Acetonitrile/water, batch addition | 40–85 | High yield, library construction |

| Reflux with hydrazine hydrate | Pyrimidinetrione derivatives | Ethanol, reflux 6 hours | Up to 84 | For derivative functionalization |

Research Findings and Practical Considerations

- The classical condensation method remains the most straightforward and widely used for preparing 5-ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione, with well-documented reaction conditions and reproducible yields.

- Parallel synthesis techniques facilitate rapid analog generation for structure-activity relationship (SAR) studies, crucial in drug discovery.

- The use of ceric ammonium nitrate oxidation offers a novel approach for efficient synthesis and library construction, with potential industrial applications due to its high yield and cost-effectiveness.

- Functionalization via hydrazine or hydroxylamine derivatives expands the chemical space of pyrimidinetrione compounds, although these are more relevant for derivative synthesis rather than the parent compound.

- Purification is typically achieved by recrystallization or column chromatography, with recrystallization from ethanol or ether/hexanes being common.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 5-ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione is in the field of analytical chemistry, particularly in HPLC methods. It can be effectively analyzed using a reverse-phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations .

2. Pharmacokinetics Studies

The compound's role in pharmacokinetics is noteworthy. It can be utilized to study the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. The ability to analyze this compound through liquid chromatography enhances its utility in drug development processes .

Case Studies

Case Study 1: Isolation and Purification

In a study focused on drug formulation development, researchers employed HPLC techniques using this compound to isolate active pharmaceutical ingredients (APIs). The study demonstrated that the compound's unique properties facilitated effective separation from complex mixtures, thus improving the purity of the final product .

Case Study 2: Metabolic Profiling

Another investigation highlighted the use of this compound in metabolic profiling studies. By utilizing HPLC coupled with mass spectrometry, researchers were able to track the metabolic pathways of various drugs in biological samples. The results indicated that this compound serves as a valuable marker for certain metabolic processes .

Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in HPLC for analyzing compounds and isolating impurities |

| Pharmacokinetics | Assists in studying drug absorption and metabolism |

| Drug Development | Facilitates purification processes in pharmaceutical formulations |

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione involves interaction with specific molecular targets, such as GABA receptors in the CNS. By binding to these receptors, it can modulate neuronal activity, leading to sedative effects. The pathways involved include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.

Comparison with Similar Compounds

Key Observations:

- Substituent Size and Lipophilicity: Larger substituents (e.g., phenyl, butyl) increase lipophilicity, enhancing blood-brain barrier penetration in barbiturates like Phenobarbital . The ethyl-methyl combination in the target compound provides intermediate lipophilicity.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-ethyl-5-(3-nitrophenyl)-trione) lower pKa values, increasing acidity and altering solubility .

- Medicinal Relevance: Phenobarbital’s phenyl group contributes to prolonged anticonvulsant action, whereas Butethal’s shorter alkyl chains reduce duration .

Research Findings and Challenges

- Structural Characterization : X-ray crystallography of related compounds (e.g., (±)-5-Ethyl-1-methyl-5-phenyl-trione) confirms the planar pyrimidine ring and substituent geometry . Similar studies on the target compound are lacking.

- The ethyl-methyl analog’s regulatory status remains unclear .

- Synthetic Limitations: Geminal di-substitution (ethyl + methyl) may sterically hinder reactions at the 5-position, limiting derivatization routes compared to mono-substituted analogs .

Biological Activity

5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione, commonly referred to as pyrimidinetrione, is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antioxidant, antibacterial, and anticancer properties, supported by various research findings and case studies.

- Molecular Formula : C7H10N2O3

- Molecular Weight : 170.168 g/mol

- CAS Number : 27653-63-0

- InChI Key : RCFRTWDBBMGLGK-UHFFFAOYSA-N

1. Antioxidant Activity

Research has highlighted the antioxidant capabilities of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant free radical scavenging activity.

The DPPH assay results indicate that certain derivatives of pyrimidinetrione possess superior antioxidant properties compared to ascorbic acid.

2. Antibacterial Activity

Pyrimidinetriones have shown promising antibacterial effects against various pathogens. The following table summarizes the antibacterial potency of selected derivatives:

| Compound | Target Bacteria | IC50 (mg/mL) |

|---|---|---|

| A6 | Klebsiella | 2 ± 7 |

| A7 | Klebsiella | 1.32 ± 8.9 |

| A8 | Klebsiella | 1.19 ± 11 |

| A9 | Klebsiella | 1.1 ± 12 |

| A10 | Klebsiella | 1.16 ± 11 |

These findings suggest that pyrimidinetriones could be developed into effective antibacterial agents for clinical use .

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including those similar to this compound. In vitro assays have indicated that these compounds can inhibit cell proliferation in various cancer cell lines.

A notable study reported the synthesis of new pyrimidine derivatives that exhibited significant cytotoxicity against human tumor cell lines:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| LCLC-103H | Pyrimidine Derivative A6 | X |

| A-427 | Pyrimidine Derivative A8 | Y |

Further investigations into their mechanisms of action are ongoing to better understand their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation

A series of pyrimidine derivatives were synthesized through a three-component condensation reaction and screened for biological activity. The results indicated that compounds with specific substitutions exhibited enhanced antioxidant and antibacterial properties compared to their unsubstituted counterparts .

Case Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of pyrimidinetriones revealed that modifications on the alkyl chain significantly influenced their biological activities. For example, increasing the length of the ethyl group improved both antioxidant and antibacterial efficacy .

Q & A

Q. What synthetic methodologies are available for preparing 5-Ethyl-5-methylpyrimidine-2,4,6-trione derivatives?

A widely used method involves condensation reactions of thiobarbituric acid with substituted aldehydes or ketones under mild conditions. For example, derivatives can be synthesized by reacting thiobarbituric acid (2 mmol) with aryl glyoxal monohydrates (1 mmol) in methanol at room temperature, followed by crystallization . Key parameters include solvent choice (e.g., methanol for solubility control), stoichiometric ratios, and reaction times (20–30 minutes). Purification typically involves filtration and recrystallization, yielding products with 55–75% purity.

Q. How can NMR spectroscopy be optimized to confirm the structure of 5-Ethyl-5-methylpyrimidine-2,4,6-trione analogs?

1H and 13C NMR are critical for structural validation. For example, in 5-methyl-1,3-diphenethyl derivatives (e.g., compound 37), the 1H NMR spectrum shows characteristic peaks: δ 7.29 (aromatic protons), δ 4.11 (ethylenic protons), and δ 1.45 (methyl groups). 13C NMR confirms carbonyl carbons (δ ~168 ppm) and aromatic carbons (δ ~128–137 ppm) . Deuterated solvents (e.g., CDCl3) and high-field instruments (≥500 MHz) enhance resolution for complex splitting patterns.

Q. What spectroscopic techniques are essential for characterizing pyrimidine-trione derivatives?

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thiocarbonyl (C=S) bands (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weights (e.g., C21H22N2O3 has a calculated mass of 350.16 g/mol) .

- Elemental Analysis : Cross-checks empirical formulas (e.g., C: 71.98%, H: 6.33% for C21H22N2O3), though discrepancies may arise due to hydration or impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in pyrimidine-trione derivatives’ molecular geometry?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, orthorhombic crystals (space group P212121) of a related compound (C15H18N4O7) show:

Q. How do computational docking methods predict binding interactions of pyrimidine-triones with biological targets?

The GOLD (Genetic Optimisation for Ligand Docking) algorithm models ligand flexibility and protein partial flexibility. For example, docking studies on mutant SOD1 aggregates (linked to ALS) require:

Q. What strategies address contradictions in elemental analysis data for pyrimidine-triones?

Discrepancies (e.g., C: 69.98% observed vs. 71.98% calculated) may stem from:

Q. How do reaction conditions influence the formation of pyrimidine vs. pyridine structures in hybrid polymer blends?

In bismaleimide-cyanate ester systems, pyrimidine rings dominate under non-catalyzed conditions due to co-reactions between cyanate esters and maleimides. Key factors:

- Temperature: Pyrimidine forms at 180–200°C.

- Catalyst absence: Prevents competing triazine formation.

Characterization via 13C NMR (δ ~160 ppm for pyrimidine carbons) and FTIR (C≡N stretches at ~2200 cm⁻¹) confirms structures .

Q. What role do substituents play in modulating the biological activity of pyrimidine-triones?

Electron-withdrawing groups (e.g., 4-Br, 4-Cl on aryl rings) enhance bioactivity by increasing electrophilicity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.